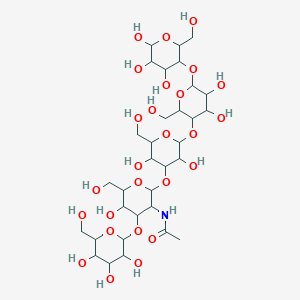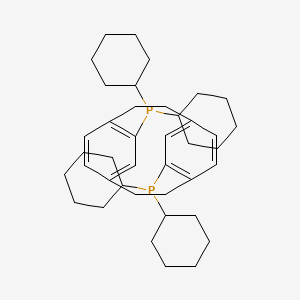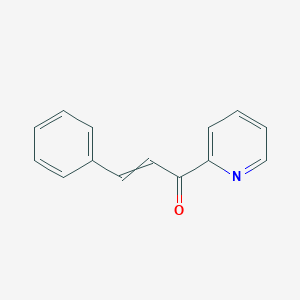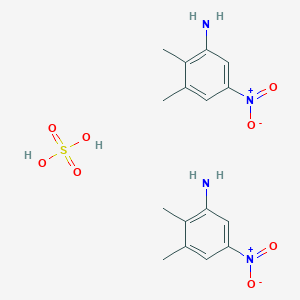
Globopentaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Globopentaose is a complex carbohydrate, specifically an oligosaccharide, composed of five monosaccharide units. It is a part of the globoside family, which are glycosphingolipids found in the cell membranes of animals. The structure of this compound includes a sequence of galactose and N-acetylgalactosamine residues, making it a significant molecule in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of globopentaose can be achieved through enzymatic methods. One notable method involves the use of the enzyme beta1,3-galactosyltransferase from Haemophilus influenzae. This enzyme catalyzes the transfer of a galactose moiety from uridine diphosphate-galactose to an acceptor molecule, forming the this compound structure .
Industrial Production Methods: Industrial production of this compound often involves the use of metabolically engineered microorganisms. For example, Escherichia coli strains can be genetically modified to express specific glycosyltransferases, enabling the large-scale synthesis of this compound. This method is advantageous due to its high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Globopentaose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the this compound structure, while hydrolysis breaks down the oligosaccharide into its monosaccharide components.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include uridine diphosphate-galactose and uridine diphosphate-N-acetylgalactosamine. These reactions typically occur under mild conditions, such as neutral pH and moderate temperatures, to preserve the integrity of the oligosaccharide .
Major Products Formed: The major products formed from the reactions involving this compound include various glycosylated derivatives and monosaccharides. These products are often used in further biochemical studies and applications.
Wissenschaftliche Forschungsanwendungen
Globopentaose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions. In biology, this compound plays a role in cell-cell recognition and signaling processes. In medicine, it is investigated for its potential use in cancer immunotherapy, as it can be recognized by specific antibodies. Industrially, this compound is used in the production of glycosphingolipids, which are important components of cell membranes .
Wirkmechanismus
The mechanism of action of globopentaose involves its interaction with specific receptors and enzymes in the body. It is known to bind to glycosyltransferases, which catalyze the transfer of sugar moieties to the oligosaccharide. This interaction is crucial for the biosynthesis of complex glycosphingolipids, which are essential for various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Globopentaose is unique among oligosaccharides due to its specific sequence of monosaccharides. Similar compounds include globotriose and globotetraose, which have three and four monosaccharide units, respectively. Compared to these compounds, this compound has a more complex structure, making it more versatile in its biological functions and applications .
Eigenschaften
Molekularformel |
C32H55NO26 |
|---|---|
Molekulargewicht |
869.8 g/mol |
IUPAC-Name |
N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO26/c1-7(39)33-13-26(58-30-21(47)17(43)14(40)8(2-34)53-30)15(41)9(3-35)52-29(13)59-27-16(42)10(4-36)54-32(23(27)49)57-25-12(6-38)55-31(22(48)19(25)45)56-24-11(5-37)51-28(50)20(46)18(24)44/h8-32,34-38,40-50H,2-6H2,1H3,(H,33,39) |
InChI-Schlüssel |
UPMYJLDHPCCTMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12512992.png)

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)
![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B12513026.png)

![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)





